molecular formula C11H13N3O5 B3029554 2-Isocyanatoethyl 2,6-diisocyanatohexanoate CAS No. 69878-18-8

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Cat. No.: B3029554
CAS No.: 69878-18-8
M. Wt: 267.24 g/mol
InChI Key: GNDOBZLRZOCGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanatoethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C11H13N3O5This compound is characterized by the presence of three isocyanate groups, making it highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate typically involves the reaction of L-lysine with isocyanate esters. The process begins with the formation of L-lysine’s corresponding amino acid benzyl ester, which then reacts with triisocyanate and a deprotection agent to yield the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of organic solvents such as methanol and dimethylformamide, which facilitate the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatoethyl 2,6-diisocyanatohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isocyanatoethyl 2,6-diisocyanatohexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of polyurethanes and other polymers.

    Biology: Employed in the preparation of peptide-based materials and bioconjugates.

    Medicine: Utilized in drug delivery systems and the development of biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and foams

Mechanism of Action

The mechanism of action of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amino groups present in various substrates. The pathways involved in these reactions are typically addition reactions, where the isocyanate groups react with nucleophiles to form stable products .

Comparison with Similar Compounds

  • 2,6-Diisocyanatohexanoic acid 2-isocyanatoethyl ester
  • 2-Isocyanatoethyl 2,6-diisocyanatocaproate
  • 2,6-Diisocyanatohexanoic acid 2-isocyanathoethyl ester

Comparison: 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is unique due to its three isocyanate groups, which provide higher reactivity compared to similar compounds with fewer isocyanate groups. This increased reactivity makes it particularly useful in the synthesis of polyurethanes and other polymers .

Properties

IUPAC Name

2-isocyanatoethyl 2,6-diisocyanatohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDOBZLRZOCGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887682
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69878-18-8
Record name 2-Isocyanatoethyl 2,6-diisocyanatocaproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69878-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isocyanatoethyl 2,6-diisocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isocyanatoethyl 2,6-diisocyanatohexanoate
Reactant of Route 2
Reactant of Route 2
2-Isocyanatoethyl 2,6-diisocyanatohexanoate
Reactant of Route 3
Reactant of Route 3
2-Isocyanatoethyl 2,6-diisocyanatohexanoate
Reactant of Route 4
Reactant of Route 4
2-Isocyanatoethyl 2,6-diisocyanatohexanoate
Reactant of Route 5
Reactant of Route 5
2-Isocyanatoethyl 2,6-diisocyanatohexanoate
Reactant of Route 6
Reactant of Route 6
2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.